molecular formula C15H22N2O2 B11954772 n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide CAS No. 29633-64-5

n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide

Cat. No.: B11954772
CAS No.: 29633-64-5
M. Wt: 262.35 g/mol
InChI Key: RDJIABSQIXFOFL-UHFFFAOYSA-N
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Description

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol It is known for its unique structure, which includes a cyclohexylamino group and a methoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxyacetophenone with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide stands out due to its unique combination of a cyclohexylamino group and a methoxyphenyl group. This structural arrangement imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

29633-64-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[3-(cyclohexylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C15H22N2O2/c1-11(18)16-13-8-9-15(19-2)14(10-13)17-12-6-4-3-5-7-12/h8-10,12,17H,3-7H2,1-2H3,(H,16,18)

InChI Key

RDJIABSQIXFOFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC2CCCCC2

Origin of Product

United States

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